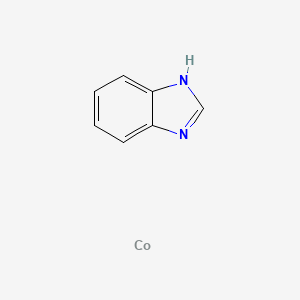

ZIF-9(Co)

Description

Properties

IUPAC Name |

1H-benzimidazole;cobalt | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2.Co/c1-2-4-7-6(3-1)8-5-9-7;/h1-5H,(H,8,9); | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGYIRLCKJNMTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC=N2.[Co] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6CoN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.07 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ZIF-9(Co) typically involves the reaction of benzimidazole with a cobalt salt. One common method is the reaction of benzimidazole with cobalt(II) chloride in an appropriate solvent, such as ethanol or methanol, under reflux conditions . The reaction can be represented as follows:

Scientific Research Applications

Catalytic Applications

1.1 Photocatalytic CO2 Reduction

ZIF-9 has been utilized as a cocatalyst in photocatalytic systems for carbon dioxide reduction. A notable study demonstrated that composites of ZIF-9 and titanium dioxide (TiO2) exhibited enhanced CO2 photoreduction activity. The Co-ZIF-9/TiO2 composite was synthesized via an in situ method, leading to improved charge separation and higher efficiency in converting CO2 into valuable products such as carbon monoxide and hydrocarbons. Specifically, the optimized composite achieved a total utilized photoelectron number of 28.17 μmol after 10 hours of reaction, significantly outperforming pure TiO2 .

1.2 Hydrogen Production

ZIF-9 has also been investigated for its photocatalytic hydrogen production capabilities. Research indicates that ZIF-9 nanosheets synthesized in an ionic liquid/ethanol mixture can effectively facilitate hydrogen generation under light irradiation. The structural characteristics of ZIF-9 contribute to its performance as a photocatalyst, making it a promising candidate for sustainable hydrogen production technologies .

Energy Storage

2.1 Lithium-Ion Batteries

Recent studies have explored the use of ZIF-9 as a precursor for creating high-performance anode materials in lithium-ion batteries (LIBs). By annealing ZIF-9 at varying temperatures, researchers developed cobalt/nitrogen-doped porous carbon composites that exhibit impressive electrochemical performance. For instance, the Co/CZIF-9 composite achieved a specific discharge capacity of 508.8 mA h/g, indicating its potential as an effective anode material for LIBs .

Gas Adsorption and Storage

3.1 CO2 Capture

ZIF-9 is recognized for its exceptional gas adsorption properties, particularly for carbon dioxide capture. Its high surface area and tunable pore structure make it suitable for applications in carbon capture and storage technologies. Studies have shown that ZIF-9 can effectively adsorb CO2 under various conditions, making it a viable option for mitigating greenhouse gas emissions .

Structural Characteristics and Synthesis

ZIF-9 crystallizes in a hexagonal symmetry with a sodalite (SOD) topology, featuring cobalt ions linked by imidazolate ligands. The synthesis typically involves the reaction of cobalt salts with imidazole derivatives in appropriate solvents under controlled conditions . The resulting framework exhibits a pore diameter of approximately 2.9 × 4.3 Å, which is conducive to gas adsorption applications.

Summary Table of Applications

| Application Area | Specific Use Case | Performance Indicators |

|---|---|---|

| Catalysis | CO2 Photoreduction | UPN: 28.17 μmol after 10 hours |

| Hydrogen Production | Effective under light irradiation | |

| Energy Storage | Lithium-Ion Batteries | Specific discharge capacity: 508.8 mA h/g |

| Gas Adsorption | CO2 Capture | High adsorption capacity |

Comparison with Similar Compounds

ZIF-9(Co) vs. ZIF-67(Co)

Structural and Electronic Differences :

- Ligand Chemistry : ZIF-9 uses benzimidazolate (Bim), while ZIF-67 uses 2-methylimidazolate (mIm). The extended π-conjugation in Bim ligands enhances charge transfer in ZIF-9 .

- Bandgap : ZIF-9 has a slightly lower bandgap (3.6 eV) compared to ZIF-67 (3.7 eV), favoring light absorption in photocatalytic reactions .

- Co Coordination : Both frameworks retain Co²⁺ in tetrahedral coordination, but ZIF-67 shows greater electron density redistribution under light due to ligand-to-metal charge transfer (LMCT) .

Performance in Catalysis :

Stability : ZIF-9(Co) retains structural integrity after four catalytic cycles (82 mol% yield retention) , whereas ZIF-67 exhibits framework degradation under prolonged light exposure .

ZIF-9(Co) vs. ZIF-12(Co)

Structural Differences :

Electrochemical Performance :

| Property | ZIF-9(Co) | ZIF-12(Co) |

|---|---|---|

| Li-Ion Battery Anode | Reversible peaks at 0.11 V/1.04 V | Reversible peaks at 0.11 V/1.09 V |

| Surface Area | 270.59 m² g⁻¹ (Co/C-700) | Lower than ZIF-9 |

Thermal Stability : ZIF-9-derived Co/N-doped carbon retains morphology up to 900°C , whereas ZIF-12-derived composites undergo structural collapse at high temperatures .

ZIF-9(Co) vs. Co-Based Layered Double Hydroxides (LDHs)

Electrocatalytic Oxygen Evolution (OER) :

| Property | ZIF-9(III)/Co LDH | Pure Co LDH |

|---|---|---|

| Overpotential (10 mA cm⁻²) | 297 mV | >350 mV |

| Stability | >20 cycles with <5% activity loss | Rapid deactivation |

The ZIF-9(III)/Co LDH composite benefits from synergistic effects between the ZIF framework (high surface area) and LDH (abundant redox-active sites), achieving a Tafel slope of 58 mV dec⁻¹ .

ZIF-9(Co) vs. Co Nanoparticles

Catalytic Activity in Ammonia Borane Hydrolysis :

| Property | ZIF-9(Co) | Co Nanoparticles |

|---|---|---|

| H₂ Production Rate | ~3× faster | Baseline (41 mol%) |

| Activation Energy | 40.8 kJ mol⁻¹ | >50 kJ mol⁻¹ |

ZIF-9(Co)’s porous structure enhances substrate accessibility and stabilizes reactive intermediates, outperforming conventional Co nanoparticles .

ZIF-9(Co) in Gas Separation

H₂/CO₂ Separation Performance :

| Material | Selectivity (H₂/CO₂) | CO₂ Permeance (GPU) |

|---|---|---|

| ZIF-9(Co)@P84 Membrane | 23.8 | 1.2 |

| ZIF-8/ZIF-9 Bilayer | >30 | <1.0 |

ZIF-9(Co)’s smaller pores improve H₂/CO₂ selectivity over ZIF-8 (Zn-based) but require composite membranes to mitigate defects .

Key Research Findings

- Photocatalysis: ZIF-9(Co) nanosheets achieve 112.37 mmol g⁻¹ h⁻¹ H₂ production, 3.8× higher than bulk ZIF-9(III) due to enhanced charge separation .

- Adsorption : ZIF-9@SMM composites exhibit 1.8× higher Congo Red adsorption capacity than pure ZIF-9(Co) by improving hydrophilicity .

- Electrochemical Stability : ZIF-9-derived Co/CZIF-9_900 maintains 98% capacity after 100 cycles in Li-ion batteries .

Q & A

Q. How is ZIF-9(Co) synthesized, and what characterization methods confirm its structural integrity?

ZIF-9(Co) is synthesized via solvothermal methods using Co(NO₃)₂·6H₂O, benzimidazole, and N,N-dimethylformamide (DMF) at 130°C for 48 hours. A critical step involves pH adjustment to avoid cobalt formate impurities . Post-synthesis, activation under dynamic vacuum at 230°C for 48 hours removes residual solvents . Structural integrity is confirmed via:

Q. What are the thermal and chemical stability profiles of ZIF-9(Co)?

ZIF-9(Co) exhibits high thermal stability (up to 550°C) and resistance to boiling alkaline water and organic solvents (e.g., benzene, methanol) due to its robust Co–N coordination . However, annealing at high temperatures (>700°C) induces structural transitions, forming ordered crystalline phases like Co₂P/CoP nanoparticles embedded in carbon matrices, which enhance electrocatalytic stability .

Advanced Research Questions

Q. How can surface engineering strategies enhance ZIF-9(Co)'s electrocatalytic performance for the oxygen evolution reaction (OER)?

Surface engineering modifies ZIF-9(Co)'s coordination environment to optimize active sites:

- Melamine Modification : Introduces N-donor sites via ligand exchange, stabilizing Co²⁺ and enabling phosphidation to form CoxP/NC-melamine composites. This enhances OER activity (overpotential: 297 mV at 10 mA cm⁻² in 1.0 M KOH) .

- Phase Transition to Co LDH : Ethanol/water solvent mixtures promote 2D ZIF-9(III)/Co LDH composites with high surface area and synergistic electronic effects .

- DFT Guidance : Predicts favorable ligand exchange pathways and electronic structure tuning .

Q. What methodologies are used to analyze ZIF-9(Co)'s gas adsorption and separation performance for H₂/CO₂?

- Molecular Simulations : Calculate adsorption isotherms and diffusion barriers. ZIF-9(Co) shows higher CO₂ adsorption (2.3 mmol g⁻¹) than ZIF-8/ZIF-67 (0.7–0.8 mmol g⁻¹) due to smaller pore size (3.0 Å), enabling selective H₂ permeation .

- Double-Layered Membranes : ZIF-8 or ZIF-67 coatings on ZIF-9(Co) reduce CO₂ surface adsorption, achieving H₂/CO₂ selectivity >97% via stepwise microfluidic synthesis .

Q. How does thermal annealing influence the structural and electronic properties of ZIF-9(Co) composites?

Annealing transforms ZIF-9(Co) into carbon-supported Co₂P/CoP nanoparticles (700°C under Ar), improving crystallinity and electrical conductivity. Key changes include:

Q. What strategies mitigate cobalt formate impurities during ZIF-9(Co) synthesis?

Impurities arise from competing Co²⁺–formate coordination. Mitigation strategies include:

Q. How do ZIF-9(Co) composites improve adsorption efficiency for organic pollutants like Congo red (CR)?

ZIF-9(Co)@SMM composites (super-macroporous microspheres) leverage:

Q. What mechanisms drive ZIF-9(Co)/TiO₂ nanocomposites in photocatalytic CO₂ reduction?

In situ synthesis of ZIF-9(Co)/TiO₂ enhances charge separation and CO₂ activation:

- Band Alignment : ZIF-9(Co)’s conduction band (-1.2 V vs. NHE) facilitates CO₂ reduction to CO/CH₄ .

- Synergistic Effects : Co²⁺ sites adsorb CO₂, while TiO₂ generates electron-hole pairs under UV light. Optimized composites yield 28.17 µmol photoelectrons over 10 hours (2.1× pure TiO₂) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.